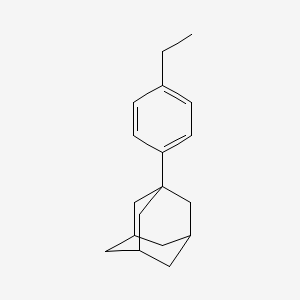
3-(2-Methylquinolin-6-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylquinolin-6-YL)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and a propanoic acid moiety at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylquinolin-6-YL)propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the quinoline is coupled with a propanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Methylquinolin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
3-(2-Methylquinolin-6-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methylquinolin-6-YL)propanoic acid involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the propanoic acid moiety.
3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid: Contains a hydroxy group at the 4-position.
2-Amino-3-(2-methylquinolin-6-yl)propanoic acid: Contains an amino group at the 2-position.
Uniqueness
3-(2-Methylquinolin-6-YL)propanoic acid is unique due to the presence of both the methyl group at the 2-position and the propanoic acid moiety at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3-(2-methylquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-2-5-11-8-10(4-7-13(15)16)3-6-12(11)14-9/h2-3,5-6,8H,4,7H2,1H3,(H,15,16) |
InChIキー |
LURYMRBYPPRURF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)



![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)

![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)
![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
